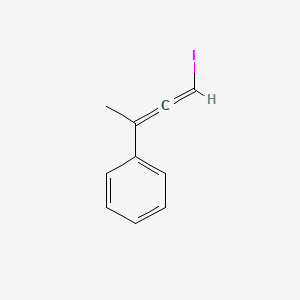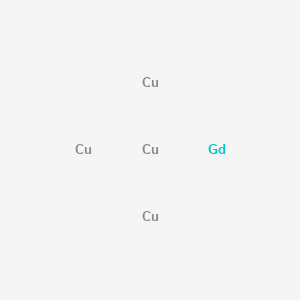
Copper--gadolinium (4/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper–gadolinium (4/1) is a compound formed by the combination of copper and gadolinium in a 4:1 ratio This compound is part of the broader category of copper-gadolinium alloys, which are known for their unique magnetic and electronic properties
準備方法
Synthetic Routes and Reaction Conditions
Copper–gadolinium (4/1) can be synthesized through various methods, including solid-state reactions and metallurgical processes. One common method involves the direct combination of copper and gadolinium metals at high temperatures. The metals are typically melted together in a controlled atmosphere to prevent oxidation. The reaction is carried out in a furnace at temperatures ranging from 800°C to 1000°C. The resulting alloy is then cooled slowly to ensure the formation of a homogeneous compound.
Industrial Production Methods
In industrial settings, the production of copper–gadolinium (4/1) often involves the use of induction melting or arc melting techniques. These methods allow for precise control over the temperature and atmosphere, ensuring high purity and consistency in the final product. The alloy can also be produced using powder metallurgy, where copper and gadolinium powders are mixed and then sintered at high temperatures.
化学反応の分析
Types of Reactions
Copper–gadolinium (4/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Gadolinium, being a strong reducing agent, can reduce oxides of several metals into their elemental forms. The compound also reacts with water, forming gadolinium hydroxide and releasing hydrogen gas.
Common Reagents and Conditions
Oxidation: Copper–gadolinium (4/1) can be oxidized in the presence of oxygen at elevated temperatures, forming copper oxide and gadolinium oxide.
Reduction: The compound can reduce metal oxides in the presence of hydrogen or carbon monoxide, forming elemental metals and water or carbon dioxide.
Substitution: Copper–gadolinium (4/1) can undergo substitution reactions with halogens, forming copper halides and gadolinium halides.
Major Products Formed
Oxidation: Copper oxide (CuO) and gadolinium oxide (Gd2O3)
Reduction: Elemental metals (e.g., iron, nickel) and water (H2O) or carbon dioxide (CO2)
Substitution: Copper halides (e.g., CuCl2) and gadolinium halides (e.g., GdCl3)
科学的研究の応用
Copper–gadolinium (4/1) has a wide range of applications in scientific research due to its unique properties. Some of the key applications include:
Materials Science: The compound is used in the development of advanced materials with specific magnetic and electronic properties. It is particularly useful in the study of magnetic refrigeration and spintronics.
Electronics: Copper–gadolinium (4/1) is used in the fabrication of electronic components, such as sensors and transistors, due to its excellent conductivity and magnetic properties.
Medical Imaging: Gadolinium-based compounds are widely used as contrast agents in magnetic resonance imaging (MRI). Copper–gadolinium (4/1) can potentially enhance the contrast and resolution of MRI images.
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions, due to its high reactivity and stability.
作用機序
The mechanism of action of copper–gadolinium (4/1) is primarily based on the unique properties of gadolinium and copper. Gadolinium has seven unpaired electrons, making it highly paramagnetic. This property is exploited in MRI contrast agents, where gadolinium shortens the spin-lattice relaxation time (T1) of protons in tissues, enhancing the contrast of the images. Copper, on the other hand, provides excellent electrical conductivity and stability, making the compound suitable for electronic applications. The combination of these properties allows copper–gadolinium (4/1) to interact with various molecular targets and pathways, including magnetic and electronic systems.
類似化合物との比較
Copper–gadolinium (4/1) can be compared with other copper-gadolinium alloys and gadolinium-based compounds. Some similar compounds include:
Copper–gadolinium (7/1): This compound has a higher copper content and exhibits different magnetic and electronic properties compared to copper–gadolinium (4/1).
Gadolinium oxide (Gd2O3): A common gadolinium-based compound used in various applications, including catalysis and medical imaging.
Copper oxide (CuO): A copper-based compound with applications in catalysis and electronics.
Uniqueness
Copper–gadolinium (4/1) is unique due to its specific ratio of copper to gadolinium, which results in distinct magnetic and electronic properties. This compound offers a balance between the high conductivity of copper and the strong paramagnetic properties of gadolinium, making it suitable for a wide range of applications in materials science, electronics, and medical imaging.
特性
CAS番号 |
55352-85-7 |
|---|---|
分子式 |
Cu4Gd |
分子量 |
411.4 g/mol |
IUPAC名 |
copper;gadolinium |
InChI |
InChI=1S/4Cu.Gd |
InChIキー |
BZFPPPDJQLNUIY-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Cu].[Cu].[Cu].[Gd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)
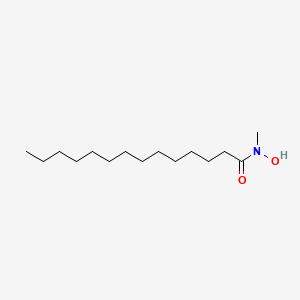

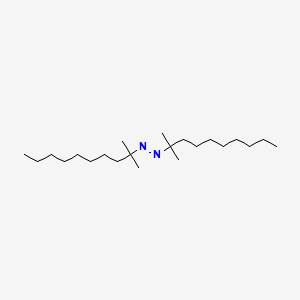
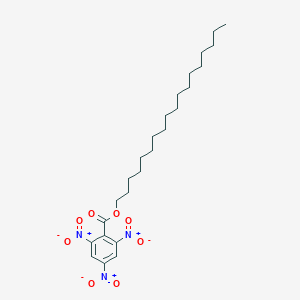
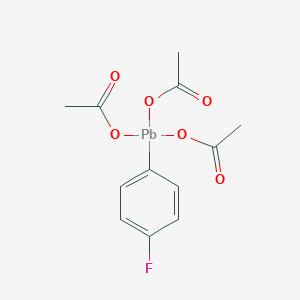



![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)

![N-(3-Methylphenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14639367.png)
